

Introduction: The Structural and Pharmaceutical Relevance of Quinolin-8-ylmethanamine

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Compound of Interest

Compound Name: **Quinolin-8-ylmethanamine**

Cat. No.: **B184975**

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Quinolin-8-ylmethanamine, a derivative of the heterocyclic aromatic compound quinoline, represents a critical structural motif in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure," known for its broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.^{[1][2]} The introduction of a methanamine group at the 8-position creates a versatile building block, providing a primary amine handle for further synthetic elaboration and a key chelating moiety. Understanding the precise spectral characteristics of this molecule is paramount for researchers in drug development for confirming its identity, assessing purity, and studying its interactions with biological targets.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **quinolin-8-ylmethanamine**. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering field-proven insights for researchers.

Caption: Molecular structure of **Quinolin-8-ylmethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. For **quinolin-8-ylmethanamine**, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct regions for the aromatic protons of the quinoline ring system and the aliphatic protons of the aminomethyl group. The electronegative nitrogen atom and the substitution at the C8 position create a unique and predictable pattern of deshielding for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|--------------------|--|--------------|----------------------------|--|
| H2 | ~8.90 | dd | J \approx 4.2, 1.7 | Adjacent to the ring nitrogen, highly deshielded. |
| H4 | ~8.15 | dd | J \approx 8.3, 1.7 | Deshielded by the ring nitrogen and aromatic currents. |
| H3 | ~7.40 | dd | J \approx 8.3, 4.2 | Coupled to both H2 and H4. |
| H5 | ~7.70 | d | J \approx 8.1 | Peri-position to the aminomethyl group. |
| H6 | ~7.50 | t | J \approx 7.7 | Coupled to H5 and H7. |
| H7 | ~7.45 | d | J \approx 7.3 | Influenced by the adjacent aminomethyl-substituted carbon. |
| -CH ₂ - | ~4.30 | s | - | Benzylic protons adjacent to the quinoline ring and amine. |
| -NH ₂ | ~1.80 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is |

concentration/solvent dependent.

Note: These are predicted values based on data for similar quinoline derivatives. Experimental values may vary slightly.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Causality & Protocol: The choice of solvent, typically deuterated chloroform (CDCl_3), is crucial as it solubilizes the compound without introducing interfering proton signals. A standard 400 MHz or higher field spectrometer is recommended to resolve the complex splitting patterns in the aromatic region.

Standard Acquisition Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of **quinolin-8-ylmethanamine** in ~0.6 mL of CDCl_3 .
- **Instrumentation:** Utilize a 400 MHz NMR spectrometer equipped with a standard probe.
- **Acquisition:** Acquire data over a spectral width of 0-12 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm) or TMS.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H data by providing a count of unique carbon atoms and information about their electronic environment. The quinoline ring system typically displays nine distinct signals, with an additional signal for the aliphatic $-\text{CH}_2-$ carbon.

Predicted ^{13}C NMR Data (in CDCl_3)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Rationale |
|--------------------|---|---|
| C2 | ~150.0 | Carbon adjacent to nitrogen. |
| C3 | ~121.5 | |
| C4 | ~136.0 | |
| C4a | ~128.0 | Bridgehead carbon. |
| C5 | ~127.0 | |
| C6 | ~129.0 | |
| C7 | ~126.5 | |
| C8 | ~138.0 | Carbon bearing the aminomethyl substituent. |
| C8a | ~147.0 | Bridgehead carbon adjacent to nitrogen. |
| -CH ₂ - | ~45.0 | Aliphatic carbon shifted downfield by the adjacent ring and nitrogen. |

Note: Predicted values are based on data for 8-methylquinoline and 8-aminoquinoline.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For **quinolin-8-ylmethanamine**, the spectrum is dominated by vibrations from the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C/C=N bonds of the quinoline core.

Key IR Absorption Bands (KBr Pellet or Thin Film)

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment | Significance |
|-----------------------------------|------------------|--|--|
| 3400 - 3250 | Medium, Broad | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH ₂) group. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the quinoline ring system. |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponds to the - CH ₂ - group. |
| ~1600, ~1570, ~1500 | Strong to Medium | C=C and C=N ring stretching | Characteristic fingerprint of the quinoline aromatic system.[8][9] |
| ~1460 | Medium | -CH ₂ - scissoring | Confirms the methylene group. |
| 820 - 750 | Strong | C-H out-of-plane bending | Pattern is indicative of the substitution on the benzene portion of the quinoline ring. |

Experimental Causality & Protocol: The choice of a KBr pellet for solid samples ensures that no solvent bands obscure the spectral features. This method provides a clear and reproducible spectrum of the compound in its solid state.

FTIR Data Acquisition Protocol (KBr Pellet):

- **Sample Preparation:** Mix ~1-2 mg of **quinolin-8-ylmethanamine** with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.
- **Pellet Pressing:** Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Measurement: Record the spectrum, typically from 4000 to 400 cm^{-1} , co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and subtracted automatically.

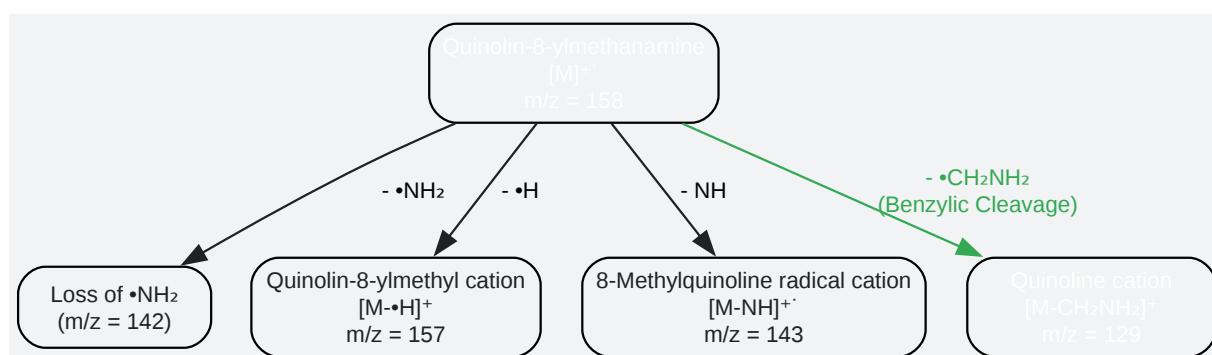
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data (EI-MS):

- Molecular Formula: $\text{C}_{10}\text{H}_{10}\text{N}_2$
- Exact Mass: 158.0844 g/mol
- Molecular Ion (M^{+}): A prominent peak is expected at $\text{m/z} = 158$.
- Major Fragment Ions: The fragmentation is dictated by the stability of the resulting ions. The most likely fragmentation pathway involves the cleavage of the C-C bond between the quinoline ring and the methanamine group (benzylic cleavage), which is a favorable process.

Proposed Fragmentation Pathway:



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Caption: Proposed EI-MS fragmentation of **Quinolin-8-ylmethanamine**.

LC-MS Protocol for Purity and Identification: For purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[10][11]

- Chromatography: Use a C18 reversed-phase column. A gradient elution with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective.
- Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
- Analysis: Monitor for the protonated molecule $[M+H]^+$ at $m/z = 159.0922$. The high-resolution mass confirms the elemental composition.

Conclusion

The comprehensive spectral analysis of **quinolin-8-ylmethanamine** via NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The 1H and ^{13}C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and quinoline ring), and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide equips researchers with the foundational data and interpretive logic necessary to confidently utilize this important chemical building block in their scientific endeavors.

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